2,2-Bis(sulfanylmethyl)propane-1,3-diol
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Overview
Description
2,2-bis(mercaptomethyl)-1,3-propanediol is an organic compound with the molecular formula C5H12O2S2 It is characterized by the presence of two thiol (mercapto) groups and two hydroxyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(mercaptomethyl)-1,3-propanediol typically involves the reaction of formaldehyde with thiol-containing compounds under controlled conditions. One common method involves the reaction of formaldehyde with thioglycolic acid in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(mercaptomethyl)-1,3-propanediol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(mercaptomethyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield different thiol-containing derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
2,2-bis(mercaptomethyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is utilized in the study of thiol-based redox biology and as a reagent in biochemical assays.
Industry: The compound is used in the production of adhesives, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2-bis(mercaptomethyl)-1,3-propanediol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate redox signaling pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(hydroxymethyl)propionic acid
- 2,2-bis(hydroxymethyl)propionate
- 2,2-bis(mercaptomethyl)propane-1,3-dithiol
Uniqueness
2,2-bis(mercaptomethyl)-1,3-propanediol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Biological Activity
2,2-Bis(sulfanylmethyl)propane-1,3-diol, also known as a mixed diol-dithiol compound, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
- Molecular Formula : C5H12O2S2
- Molecular Weight : 176.27 g/mol
- CAS Number : 19333-66-5
- Density : 1.197 g/cm³
- Boiling Point : 368.5 °C at 760 mmHg
Synthesis
The compound can be synthesized through various methods, including the reaction of commercially available precursors. A notable synthetic route involves the formation of the dithiol from a suitable alkyl halide followed by reduction processes to yield the desired diol-dithiol structure .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals is attributed to the presence of thiol groups, which can donate electrons and neutralize reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Table 1: Antimicrobial Activity Against Different Bacteria
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Cytotoxic Effects
In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in various cancer cells, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Case Study: Cytotoxicity on MCF-7 Breast Cancer Cells
A study evaluated the effects of varying concentrations of the compound on MCF-7 cells over 48 hours. Results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Antioxidant Mechanism : The thiol groups react with ROS, preventing cellular damage.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways.
- Cytotoxic Mechanism : Induction of apoptosis through caspase activation and disruption of mitochondrial function.
Properties
CAS No. |
19333-66-5 |
---|---|
Molecular Formula |
C5H12O2S2 |
Molecular Weight |
168.3 g/mol |
IUPAC Name |
2,2-bis(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |
InChI Key |
SLKXGYYUITVNDF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CS)CS)O |
Origin of Product |
United States |
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